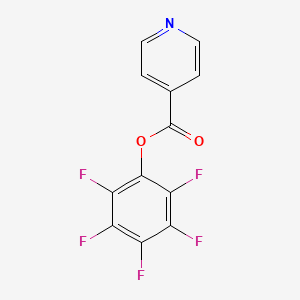

Pentafluorphenylpyridin-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentafluorophenyl pyridine-4-carboxylate is a chemical compound with the molecular formula C12H4F5NO2 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for Pentafluorophenyl pyridine-4-carboxylate were not found, there are related studies on the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles . This process involved the fabrication and characterization of an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of Pentafluorophenyl pyridine-4-carboxylate consists of a pyridine ring attached to a pentafluorophenyl group and a carboxylate group. The molecular weight of the compound is 289.16 g/mol.Wissenschaftliche Forschungsanwendungen

Proteomforschung

Pentafluorphenylpyridin-4-carboxylat: wird in der Proteomforschung eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, befasst. Diese Verbindung wird aufgrund ihrer Fähigkeit, mit Proteinen und Peptiden zu interagieren, als Spezialprodukt für Anwendungen in der Proteomforschung verwendet .

Polymerchemie

In der Polymerchemie dient diese Verbindung als Baustein für die Herstellung von Einzelketten-Polymer-Nanopartikeln (SCNPs). Diese SCNPs können Proteine imitieren und werden für die kontrollierte Abgabe von Therapeutika oder Bildgebungsmitteln eingesetzt. Die aktivierten Estergruppen von This compound ermöglichen die Funktionalisierung von SCNPs, ohne die Rückgratstruktur zu verändern, was entscheidend für die Entwicklung bio-inspirierter Materialien ist .

Katalyse

Pentafluorphenylisonicotinsäure: spielt eine bedeutende Rolle als Cokatalysator in der Olefin-Koordinations-Polymerisation. Es wird in Metallocen-Katalyse-Systemen eingesetzt und beeinflusst sowohl die katalytische Aktivität als auch die Eigenschaften des resultierenden Polymers. Diese Anwendung ist besonders wichtig für die Produktion von Polyolefin-Materialien, wo es als Alternative zu herkömmlichen Cokatalysatoren dient .

Biomedizinische Anwendungen

Zu den biomedizinischen Anwendungen der Verbindung gehört die Verwendung bei der Synthese von 1H-Pyrazolo[3,4-b]pyridinen, die heterocyclische Verbindungen sind, die ein Potenzial für die Arzneimittelentwicklung aufweisen. Diese Verbindungen haben aufgrund ihrer strukturellen Ähnlichkeit zu Purinbasen, die grundlegende Bestandteile von DNA und RNA sind, vielversprechende Ergebnisse in verschiedenen therapeutischen Bereichen gezeigt .

Organische Synthese

In der organischen Synthese wird This compound aufgrund seiner Reaktivität bei der Bildung von Siloxanbindungen durch die Piers-Rubinsztajn-Reaktion eingesetzt. Diese Reaktion wird durch Tris(pentafluorphenyl)boran katalysiert und ist für die Synthese verschiedener Siloxan-basierter Materialien unerlässlich .

Safety and Hazards

While specific safety data for Pentafluorophenyl pyridine-4-carboxylate was not found, a related compound, Pentafluorophenyl pyridine-2-carboxylate, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye damage . It is recommended to use this compound only in well-ventilated areas and to avoid release to the environment .

Biochemische Analyse

Biochemical Properties

Pentafluorophenyl pyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which serve as organic-inorganic hybrid heterogeneous catalysts . These interactions are crucial for the compound’s role in facilitating biochemical reactions, enhancing solubility, polarity, and hydrogen bonding capacity .

Cellular Effects

Pentafluorophenyl pyridine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes such as acetylcholinesterase, which plays a critical role in the cholinergic nervous system . Additionally, the compound’s impact on oxidative stress and lipid peroxidation has been noted, indicating its potential effects on cellular health and function .

Molecular Mechanism

The molecular mechanism of Pentafluorophenyl pyridine-4-carboxylate involves its interactions with biomolecules at the molecular level. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to stabilize resonance structures in benzylic carbocations highlights its role in facilitating specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentafluorophenyl pyridine-4-carboxylate can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its catalytic efficiency over multiple cycles when used in the synthesis of pyrano[3,2-b]pyranone derivatives . Long-term effects on cellular function, such as changes in enzyme activity and oxidative stress, have also been observed .

Dosage Effects in Animal Models

The effects of Pentafluorophenyl pyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Pentafluorophenyl pyridine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the metabolism of nucleotides, amino acids, and other biomolecules . The compound’s role in the pyrimidine metabolism pathway, for instance, demonstrates its impact on cellular proliferation, differentiation, and apoptosis .

Transport and Distribution

Within cells and tissues, Pentafluorophenyl pyridine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For example, the compound’s incorporation into single-chain polymer nanoparticles has been shown to enhance its solubility and bioavailability .

Subcellular Localization

The subcellular localization of Pentafluorophenyl pyridine-4-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECUXNAZTVWKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373056 |

Source

|

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360574-34-1 |

Source

|

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)

![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)